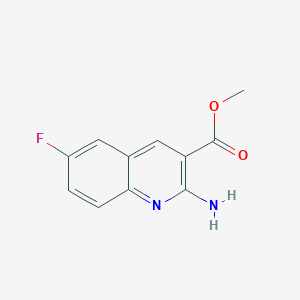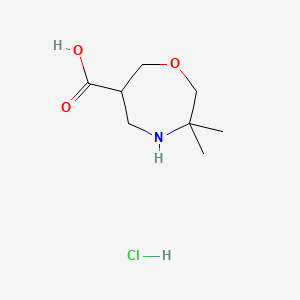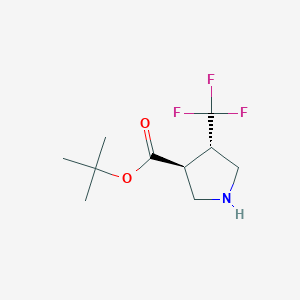![molecular formula C27H18O4 B13650229 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a unique aromatic odor. This compound is characterized by its complex structure, which includes multiple benzaldehyde groups attached to a central phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the C–O cross-coupling reaction between fluorine and phenolic hydroxyl groups . This reaction can be carried out under solvent-free mechanochemical conditions, using ball grinding techniques . The reaction conditions often include the use of specific ionic monomers and highly contorted structures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions. The use of advanced catalysts and optimized reaction pathways can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(p-formylphenyl)benzene
- 1,4-Di(p-benzaldehydyl)-naphthalene
- 4-Phenylbenzaldehyde
Uniqueness
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its multiple formyl groups and hydroxyl functionality make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C27H18O4 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O4/c28-15-18-1-5-20(6-2-18)24-11-25(21-7-3-19(16-29)4-8-21)13-26(12-24)22-9-10-23(17-30)27(31)14-22/h1-17,31H |
Clé InChI |
NKBNBNGNKJWPTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)O)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)


![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)

![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)

